molecular formula C9H6N4O5 B3331736 Methyl 2-(azidocarbonyl)-3-nitrobenzoate CAS No. 856414-36-3

Methyl 2-(azidocarbonyl)-3-nitrobenzoate

Cat. No. B3331736
CAS RN: 856414-36-3
M. Wt: 250.17 g/mol
InChI Key: HDHRMQPAYXAOAT-UHFFFAOYSA-N
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Description

“Methyl 2-(azidocarbonyl)-3-nitrobenzoate” is likely a complex organic compound that contains an azide group (-N3), a carbonyl group (C=O), a nitro group (-NO2), and a methyl ester group (-COOCH3). These functional groups suggest that this compound could be involved in various chemical reactions .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through nucleophilic transformations of azido-containing carbonyl compounds . The process typically involves the formation of phosphazide from azides and certain phosphine compounds, enabling transformations of carbonyl groups with nucleophiles .


Chemical Reactions Analysis

Azido-containing carbonyl compounds are known to undergo various nucleophilic transformations . The azido group is highly reactive due to its high electrophilicity . Therefore, it’s plausible that “Methyl 2-(azidocarbonyl)-3-nitrobenzoate” could participate in similar reactions .

Scientific Research Applications

Solubility and Solute Descriptors

  • Methyl 2-(azidocarbonyl)-3-nitrobenzoate's solubility in various solvents has been studied, providing valuable data for predicting its solubility in additional organic solvents. This information is critical for its application in various chemical processes and formulations (Hart et al., 2017).

Quantitative Determination Methods

  • Gas chromatography has been utilized for the quantitative determination of 2-methyl-3-nitrobenzoic acid, a related compound, indicating potential methodologies for analyzing and monitoring the purity of methyl 2-(azidocarbonyl)-3-nitrobenzoate in research and production settings (Xue & Nan, 2002).

Chemical Synthesis

  • It has been employed as a starting material in the synthesis of chlorantraniliprole, demonstrating its role in the synthesis of complex organic compounds (Yi-fen, Ai-xia & Yafei, 2010).

Application in Synthesis of Azobenzenes

  • Methyl 2-(azidocarbonyl)-3-nitrobenzoate has applications in the synthesis of azobenzenes, where it is used for the preparation of nitrosoarenes, a key intermediate in azo compound synthesis (Priewisch & Rück-Braun, 2005).

Metal Complexes and Magnetic Properties

  • The compound's derivatives have been studied for their potential in forming metal complexes, with research focusing on their spectroscopy, thermal analysis, and magnetic properties. This highlights its use in materials science and magnetic applications (Ahmadi & Amani, 2012).

Impurity Analysis in Pharmaceuticals

  • In the pharmaceutical industry, similar compounds are analyzed as potential genotoxic impurities in drug substances, suggesting a role for methyl 2-(azidocarbonyl)-3-nitrobenzoate in ensuring drug safety and purity (Gaddam et al., 2020).

Thermodynamic Modeling

  • The solubility and thermodynamic behavior of related nitrobenzoic acids have been modeled, providing insights that could be applicable to understanding the behavior of methyl 2-(azidocarbonyl)-3-nitrobenzoate under different conditions (He et al., 2018).

Conformational Analysis

  • Studies have examined the conformational behavior of related compounds, which can be relevant for understanding the structural and reactive properties of methyl 2-(azidocarbonyl)-3-nitrobenzoate in various environments (Konopacka & Pawełka, 2007).

Future Directions

The future research directions for this compound could involve exploring its potential applications in various fields such as synthetic organic chemistry, chemical biology, and materials chemistry . Additionally, new synthetic methodologies and applications could be developed .

properties

IUPAC Name

methyl 2-carbonazidoyl-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4O5/c1-18-9(15)5-3-2-4-6(13(16)17)7(5)8(14)11-12-10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDHRMQPAYXAOAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])C(=O)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(azidocarbonyl)-3-nitrobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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